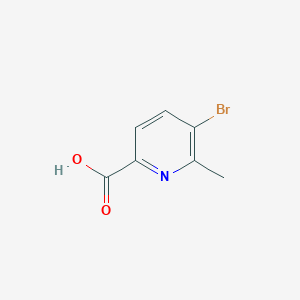

5-Bromo-6-methylpicolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKSXZKZOWOMKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60568131 | |

| Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137778-20-2 | |

| Record name | 5-Bromo-6-methyl-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137778-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-6-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Bromo-6-methylpicolinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry and drug development.

Core Chemical Properties

This compound, also known as 5-bromo-6-methyl-2-pyridinecarboxylic acid, is a solid compound at room temperature. Its core identifiers and physical properties are summarized below. While specific experimental values for melting point, boiling point, and pKa are not widely published, data from closely related isomers and vendor specifications provide valuable reference points.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| CAS Number | 137778-20-2 | |

| IUPAC Name | 5-bromo-6-methylpyridine-2-carboxylic acid | [2] |

| Synonyms | 5-bromo-6-methyl-2-pyridinecarboxylic acid | |

| Physical Form | Solid | |

| Purity | ≥95% (Commercially available) | |

| Storage Temperature | Room temperature, sealed in a dry environment |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 5-Bromo-2,6-lutidine

This step would involve the electrophilic bromination of 2,6-lutidine. Due to the directing effects of the pyridine nitrogen and the methyl groups, the bromine is expected to add at the 3 or 5 position. Separation of the desired 5-bromo isomer would be necessary.

Step 2: Oxidation of 5-Bromo-2,6-lutidine to this compound

The selective oxidation of one of the methyl groups of 5-bromo-2,6-lutidine is the key step. A common method for the oxidation of a methyl group on a pyridine ring to a carboxylic acid is through the use of a strong oxidizing agent like potassium permanganate (KMnO₄).[3]

Detailed Experimental Protocol (Proposed):

-

Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, suspend 5-bromo-2,6-lutidine in water.

-

Heating: Heat the mixture to approximately 80°C with vigorous stirring.

-

Oxidation: Add potassium permanganate (KMnO₄) portion-wise over several hours, maintaining the reaction temperature at 80°C. The reaction is exothermic, so careful control of the addition rate is crucial.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct.

-

Wash the MnO₂ cake with hot water to recover any adsorbed product.

-

Combine the filtrates and adjust the pH to 3-4 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

-

Drying: Dry the purified this compound under vacuum to a constant weight.

General Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum, which will provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Key absorbances to note would be the O-H stretch of the carboxylic acid, the C=O stretch, and the aromatic C=C and C-N stretching vibrations.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: Obtain the mass spectrum. The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, and the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthesis and a general workflow for the characterization of this compound.

References

An In-depth Technical Guide to 5-Bromo-6-methylpicolinic Acid (CAS: 137778-20-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-methylpicolinic acid, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis and purification, and outlines methods for its analytical characterization. Furthermore, this guide explores its application in the design and synthesis of PROTACs, illustrating its role as a versatile linker component. A hypothetical PROTAC targeting the BRD4 protein is presented to demonstrate the practical application of this compound in targeted protein degradation.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 137778-20-2, is a substituted pyridine carboxylic acid. Its chemical structure, featuring a carboxylic acid, a bromine atom, and a methyl group on the pyridine ring, makes it a valuable intermediate in organic synthesis. Of particular significance is its emerging role as a "Protein Degrader Building Block". In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is crucial for its efficacy, and this compound offers a versatile scaffold for linker synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 137778-20-2 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| IUPAC Name | 5-bromo-6-methylpyridine-2-carboxylic acid |

| Synonyms | 5-bromo-6-methyl-2-pyridinecarboxylic acid |

| Appearance | Solid |

| Purity | Typically ≥95% |

| Storage | Sealed in a dry environment at room temperature |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent such as potassium permanganate (KMnO₄).

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-methylpyridine (1.0 eq) in water.

-

Heating: Heat the suspension to 80-90°C with vigorous stirring.

-

Oxidation: Slowly add potassium permanganate (2.0-3.0 eq) in portions over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

-

Acidification: Cool the combined filtrate in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid.

-

Crystallization: A white precipitate of this compound will form. Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete crystallization.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization or column chromatography.

3.2.1. Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

3.2.2. Column Chromatography

For higher purity, silica gel column chromatography can be employed. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of acetic acid is typically effective for eluting polar aromatic carboxylic acids.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques. Expected data are summarized in Table 2.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~2.6 (s, 3H, CH₃), ~7.9 (d, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~13.0 (br s, 1H, COOH) |

| ¹³C NMR | δ (ppm): ~24 (CH₃), ~125 (Ar-C), ~130 (Ar-C-Br), ~140 (Ar-C), ~150 (Ar-C), ~160 (Ar-C), ~165 (C=O) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ~214/216 (due to Br isotopes) |

| HPLC (RP) | Single peak with retention time dependent on column and mobile phase |

Application in PROTAC Development

This compound serves as a valuable building block for the synthesis of PROTAC linkers. The carboxylic acid functionality allows for straightforward amide bond formation with an amine-containing E3 ligase ligand or a linker extension. The bromine atom can be utilized for cross-coupling reactions to attach the warhead that binds to the protein of interest (POI).

Hypothetical PROTAC Design: Targeting BRD4

To illustrate its application, we propose a hypothetical PROTAC, "PROTAC-BM1," designed to target the bromodomain-containing protein 4 (BRD4), a well-established cancer target. This PROTAC will utilize a derivative of this compound as part of its linker, connecting a VHL E3 ligase ligand to a BRD4 inhibitor (warhead).

PROTAC-BM1 Design Logic

Caption: Logical design of the hypothetical BRD4-targeting PROTAC-BM1.

Synthetic Strategy for PROTAC-BM1

The synthesis would involve a multi-step process, starting with the functionalization of this compound.

Experimental Workflow: PROTAC Synthesis

Caption: Synthetic workflow for the hypothetical PROTAC-BM1.

Detailed Protocol Outline:

-

Amide Coupling with VHL Ligand: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HATU, HOBt/EDC) and react it with an amine-functionalized VHL ligand.

-

Suzuki Coupling: Perform a Suzuki cross-coupling reaction between the bromo-intermediate and a boronic ester-functionalized linker (e.g., a PEG chain) to introduce the linker extension.

-

Final Amide Coupling: Couple the terminal functional group of the linker with an amine-functionalized BRD4 warhead to complete the synthesis of PROTAC-BM1.

-

Purification: Purify the final PROTAC using reverse-phase HPLC.

Mechanism of Action and Signaling Pathway

PROTAC-BM1 is designed to induce the degradation of BRD4 through the ubiquitin-proteasome pathway.

Signaling Pathway: PROTAC-mediated BRD4 Degradation

An In-depth Technical Guide to 5-bromo-6-methyl-2-pyridinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information and presents a theoretical framework based on analogous compounds to support further research and development.

Chemical Structure and Properties

5-bromo-6-methyl-2-pyridinecarboxylic acid is a halogenated and methylated derivative of picolinic acid. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position.

Below is a visualization of the chemical structure:

Caption: Chemical structure of 5-bromo-6-methyl-2-pyridinecarboxylic acid.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 137778-20-2 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| InChI | 1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | [1] |

| InChIKey | UXKSXZKZOWOMKC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=NC(=C(C=C1Br)C)C(=O)O | N/A |

| Physical Form | Solid | [1] |

| Purity | Typically available at ≥95% |

Experimental Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Peaks/Signals |

| ¹H NMR | Aromatic protons (pyridine ring): two doublets in the range of 7.5-8.5 ppm. Methyl protons: a singlet around 2.5 ppm. Carboxylic acid proton: a broad singlet at >10 ppm. |

| ¹³C NMR | Aromatic carbons: signals in the range of 120-160 ppm. Methyl carbon: a signal around 20-25 ppm. Carboxylic acid carbon: a signal around 165-175 ppm. |

| IR Spectroscopy | O-H stretch (carboxylic acid): broad band around 3000 cm⁻¹. C=O stretch (carboxylic acid): strong band around 1700 cm⁻¹. C=C and C=N stretches (aromatic ring): bands in the 1400-1600 cm⁻¹ region. C-Br stretch: band in the 500-650 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (216.03 g/mol ), showing a characteristic isotopic pattern for bromine (M and M+2 peaks of nearly equal intensity). |

Synthesis Protocol

A direct, detailed experimental protocol for the synthesis of 5-bromo-6-methyl-2-pyridinecarboxylic acid is not explicitly described in widely available scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and published syntheses of related compounds. A potential pathway involves the oxidation of the corresponding methyl-substituted pyridine.

A key precursor for this synthesis is 5-bromo-2,6-dimethylpyridine. A possible multi-step synthesis starting from a commercially available material is outlined below.

References

Spectroscopic Profile of 5-Bromo-6-methylpicolinic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-6-methylpicolinic acid, a key building block in contemporary drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical Structure and Properties

-

IUPAC Name: 5-Bromo-6-methylpyridine-2-carboxylic acid

-

CAS Number: 137778-20-2

-

Molecular Formula: C₇H₆BrNO₂

-

Molecular Weight: 216.03 g/mol

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H4 |

| ~7.9 | d | 1H | H3 |

| ~2.6 | s | 3H | -CH₃ |

| >10 (broad) | s | 1H | -COOH |

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~158 | C6 |

| ~150 | C2 |

| ~142 | C4 |

| ~128 | C3 |

| ~120 | C5 |

| ~24 | -CH₃ |

Solvent: DMSO-d₆

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium | C=C, C=N stretch (Pyridine ring) |

| ~1300 | Medium | C-O stretch |

| ~830 | Strong | C-H out-of-plane bend |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 215/217 | ~98:100 | [M]⁺, Molecular ion peak with Br isotope pattern |

| 198/200 | Variable | [M-OH]⁺ |

| 170/172 | Variable | [M-COOH]⁺ |

| 91 | Variable | [M-Br-COOH]⁺ |

Ionization Mode: Electrospray (ESI) or Electron Impact (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials & Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the probe to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate parameters, including pulse width (typically a 30° or 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse program with parameters optimized for ¹³C detection, including a wider spectral width and a longer acquisition time and relaxation delay compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials & Equipment:

-

This compound sample

-

Potassium Bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent or translucent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials & Equipment:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer with an appropriate ionization source (e.g., ESI or EI)

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent mixture, often containing a small amount of acid (e.g., formic acid) for positive ion mode or base (e.g., ammonium hydroxide) for negative ion mode to enhance ionization.[1]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.[1]

-

Ionization: Apply a high voltage to the capillary needle to generate a fine spray of charged droplets. A heated drying gas (e.g., nitrogen) aids in desolvation.[1]

-

Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

5-Bromo-6-methylpicolinic acid NMR and mass spectrometry data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and relevant experimental protocols for 5-Bromo-6-methylpicolinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound, also known as 5-bromo-6-methyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 137778-20-2 |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥95% |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key structural information.

2.1.1. Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (H3) | 7.5 - 8.5 | Doublet | 1H |

| Aromatic CH (H4) | 7.5 - 8.5 | Doublet | 1H |

| Methyl (CH₃) | 2.3 - 2.8 | Singlet | 3H |

| Carboxylic Acid (COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

Note: The exact chemical shifts of the aromatic protons are dependent on the solvent used and can be predicted more accurately using computational methods.

2.1.2. Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 165 - 175 |

| Aromatic C (C2) | 145 - 155 |

| Aromatic C (C6) | 150 - 160 |

| Aromatic C (C4) | 135 - 145 |

| Aromatic C (C3) | 120 - 130 |

| Aromatic C (C5-Br) | 115 - 125 |

| Methyl (CH₃) | 18 - 25 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

2.2.1. Expected Mass Spectrometry Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (216.03 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Expected Fragmentation Pattern:

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways:

-

Loss of the carboxylic acid group: A significant fragment would likely be observed corresponding to the loss of COOH (45 Da), resulting in a fragment ion at m/z [M-45]⁺.

-

Loss of a bromine atom: Fragmentation involving the cleavage of the C-Br bond would lead to a fragment at m/z [M-79/81]⁺.

-

Decarboxylation followed by loss of HBr: A fragment corresponding to the loss of both CO₂ and HBr could also be observed.

Experimental Protocols

While specific experimental protocols for the acquisition of NMR and mass spectrometry data for this compound are not detailed in the available literature, standard procedures for small organic molecules would be employed.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Tune and shim the instrument to ensure optimal resolution and sensitivity.

-

Set the appropriate spectral width and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. Additional experiments like DEPT can be performed to aid in the assignment of carbon signals.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, direct insertion probe (DIP) for electron ionization (EI) or dissolution in a suitable solvent for electrospray ionization (ESI) are common methods.

-

Ionization: Ionize the sample using an appropriate technique (e.g., EI or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the public domain linking this compound to defined signaling pathways or established experimental workflows. As a substituted picolinic acid, it belongs to a class of compounds that are of interest in medicinal chemistry. Picolinic acid derivatives have been explored for a variety of biological activities, and this compound could serve as a building block or intermediate in the synthesis of novel therapeutic agents.

The workflow for investigating the biological activity of this compound would typically involve its synthesis and purification, followed by a series of in vitro and/or in vivo assays to assess its effects on specific biological targets or cellular processes.

Caption: A generalized experimental workflow for the investigation of a novel chemical entity.

This guide provides a foundational understanding of the spectral properties of this compound. For definitive spectral data and detailed experimental protocols, researchers are encouraged to consult the Certificate of Analysis from commercial suppliers or to perform the characterization in their own laboratories. As research progresses, more specific information regarding its biological activities and applications may become available.

Synthesis and Characterization of 5-Bromo-6-methylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-6-methylpicolinic acid, a heterocyclic building block with potential applications in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). Given the limited availability of detailed experimental data in peer-reviewed literature, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data.

Introduction

This compound (CAS No: 137778-20-2) is a substituted pyridine carboxylic acid. The presence of a carboxylic acid, a methyl group, and a bromine atom on the pyridine ring makes it a versatile scaffold for further chemical modifications. Notably, its structural motifs are found in molecules designed to interact with biological targets. Supplier information categorizes this compound as a "Protein Degrader Building Block," suggesting its potential utility as a ligand for E3 ubiquitin ligases in the design of PROTACs.[1]

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The picolinic acid moiety is a known scaffold for developing ligands for E3 ligases such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned in a three-step sequence starting from the commercially available 6-methylpicolinic acid. This proposed pathway involves an initial esterification, followed by a regioselective bromination, and concluding with a hydrolysis step to yield the final product.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound. These are based on general procedures for similar transformations and should be optimized for best results.

Step 1: Synthesis of Methyl 6-methylpicolinate

This step involves a Fischer esterification of the starting material, 6-methylpicolinic acid.

-

Materials: 6-methylpicolinic acid, methanol, concentrated sulfuric acid.

-

Procedure:

-

To a solution of 6-methylpicolinic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-methylpicolinate, which can be used in the next step without further purification or purified by column chromatography.

-

Step 2: Synthesis of Methyl 5-bromo-6-methylpicolinate

This step involves the regioselective bromination of the pyridine ring at the 5-position using N-bromosuccinimide (NBS). The electron-donating methyl group and the ring nitrogen direct the bromination to the 5-position.

-

Materials: Methyl 6-methylpicolinate, N-bromosuccinimide (NBS), carbon tetrachloride (or another suitable inert solvent), benzoyl peroxide (or another radical initiator).

-

Procedure:

-

Dissolve methyl 6-methylpicolinate (1.0 eq) in carbon tetrachloride (15-20 mL per gram of ester).

-

Add N-bromosuccinimide (1.05-1.2 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Maintain reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 5-bromo-6-methylpicolinate.

-

Step 3: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Materials: Methyl 5-bromo-6-methylpicolinate, sodium hydroxide, hydrochloric acid.

-

Procedure:

-

Dissolve methyl 5-bromo-6-methylpicolinate (1.0 eq) in a mixture of methanol and water.

-

Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours, monitoring by TLC.

-

Once the hydrolysis is complete, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound.

-

Characterization

The structural confirmation of this compound would be achieved through a combination of spectroscopic methods and physical property measurements. The following table summarizes the expected data.

| Property/Technique | Expected Data for this compound |

| Physical State | White to off-white solid |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Melting Point | Not reported, expected to be in the range of 150-180 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~13.5 (s, 1H, COOH), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~2.6 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~158 (C-N), ~148 (C-Br), ~140 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-C), ~23 (CH₃) |

| IR Spectroscopy (KBr, cm⁻¹) | ~3000-2500 (broad O-H stretch), ~1700 (C=O stretch), ~1600, ~1450 (C=C and C=N ring stretching) |

| Mass Spectrometry (EI) | m/z: 215/217 ([M]⁺, isotopic pattern for Br), 171/173 ([M-CO₂H]⁺) |

Application in Drug Development: PROTACs

The classification of this compound as a "Protein Degrader Building Block" points towards its use in the synthesis of PROTACs. In a typical PROTAC molecule, a ligand for an E3 ligase is connected via a linker to a ligand for a target protein of interest (POI). This ternary complex formation facilitates the ubiquitination of the POI by the E3 ligase, marking it for degradation by the proteasome.

Picolinic acid derivatives are known to be effective ligands for the Cereblon (CRBN) E3 ligase, a key player in the ubiquitin-proteasome system. The carboxylic acid group of this compound can be used as a handle to attach a linker, while the brominated pyridine core can be further functionalized to optimize binding to the E3 ligase or to attach other moieties.

References

Theoretical Frontiers in Picolinic Acid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical examination of substituted picolinic acids, a class of compounds with significant applications ranging from pharmaceuticals to herbicides. Leveraging computational chemistry, particularly Density Functional Theory (DFT), researchers can elucidate the structural, electronic, and reactive properties of these molecules, thereby guiding the rational design of novel and more effective derivatives. This document provides a comprehensive overview of the theoretical approaches, presents key quantitative data from computational studies, and outlines the workflows involved in such research.

Core Concepts in Theoretical Studies of Picolinic Acids

Theoretical studies of substituted picolinic acids primarily revolve around understanding how different functional groups attached to the pyridine ring influence the molecule's geometry, electronic structure, and ultimately, its biological activity. Quantum chemical calculations are the cornerstone of this exploration, providing insights that are often difficult or impossible to obtain through experimental means alone.

Key areas of investigation include:

-

Structural Parameter Analysis: Computational methods can predict geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. These parameters are fundamental to understanding the molecule's three-dimensional shape and how it might interact with a biological target.

-

Electronic Property Elucidation: The distribution of electrons within a molecule is critical to its reactivity. Theoretical calculations can determine properties like Mulliken atomic charges, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[1]

-

Spectroscopic Characterization: Computational models can simulate vibrational (FT-IR, FT-Raman) and electronic (UV-Vis) spectra. Comparing these theoretical spectra with experimental data helps to validate the computational model and aids in the interpretation of experimental results.[2]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This often involves calculating a variety of molecular descriptors and using statistical methods to build predictive models.

Data Presentation: Calculated Properties of Substituted Picolinic Acids

The following tables summarize key quantitative data obtained from DFT calculations on picolinic acid and its derivatives. These examples are based on published research and illustrate the type of information that can be derived from theoretical studies. The chosen level of theory, such as B3LYP/6-31G*, is a widely used and reliable method for such investigations.

2.1. Geometric Parameters

Optimized geometric parameters provide a detailed picture of the molecular structure. The table below presents a selection of calculated bond lengths and bond angles for a representative substituted picolinic acid.

Table 1: Selected Calculated Geometric Parameters for a Substituted Picolinic Acid Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Lengths (Å) | C2 - C3 | 1.395 |

| C3 - C4 | 1.392 | |

| C4 - C5 | 1.394 | |

| C5 - C6 | 1.391 | |

| N1 - C2 | 1.341 | |

| N1 - C6 | 1.343 | |

| C2 - C7 (Carboxyl C) | 1.508 | |

| C7 - O8 | 1.215 | |

| C7 - O9 | 1.354 | |

| **Bond Angles (°) ** | C6 - N1 - C2 | 117.5 |

| N1 - C2 - C3 | 122.8 | |

| C2 - C3 - C4 | 118.9 | |

| C3 - C4 - C5 | 119.2 | |

| C4 - C5 - C6 | 118.7 | |

| N1 - C6 - C5 | 122.9 | |

| N1 - C2 - C7 | 115.4 | |

| C3 - C2 - C7 | 121.8 | |

| C2 - C7 - O8 | 124.7 | |

| C2 - C7 - O9 | 112.3 | |

| O8 - C7 - O9 | 123.0 |

Note: The data presented is illustrative and based on typical values found in DFT studies of similar molecules.

2.2. Electronic and Reactivity Descriptors

Electronic properties are key to understanding a molecule's reactivity and potential for intermolecular interactions.

Table 2: Calculated Electronic Properties of Substituted Picolinic Acid Derivatives

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Picolinic Acid | -H | -6.98 | -1.54 | 5.44 | 3.21 |

| 4-Aminopicolinic Acid | 4-NH₂ | -5.87 | -1.23 | 4.64 | 4.58 |

| 6-Chloropicolinic Acid | 6-Cl | -7.21 | -1.98 | 5.23 | 2.89 |

| Picolinic Acid N-oxide | N-oxide | -7.54 | -2.31 | 5.23 | 5.12 |

| 4-Nitropicolinic Acid N-oxide | 4-NO₂, N-oxide | -8.12 | -3.45 | 4.67 | 1.98 |

Note: These values are representative and compiled from various DFT studies. The absolute values can vary with the level of theory and basis set used, but the trends upon substitution are generally consistent.[3]

2.3. Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, offering insight into the charge distribution and electrostatic potential of the molecule.

Table 3: Calculated Mulliken Atomic Charges for Picolinic Acid

| Atom | Atomic Charge (e) |

| N1 | -0.58 |

| C2 | 0.35 |

| C3 | -0.15 |

| C4 | 0.02 |

| C5 | -0.12 |

| C6 | -0.08 |

| C7 (Carboxyl) | 0.75 |

| O8 (Carbonyl) | -0.62 |

| O9 (Hydroxyl) | -0.68 |

| H (O9) | 0.45 |

Note: Data calculated using the B3LYP/6-31G level of theory. This data is illustrative of the charge distribution in the picolinic acid scaffold.*

Experimental Protocols: A Guide to Computational Methodology

This section provides a detailed protocol for a typical theoretical study of a substituted picolinic acid using Density Functional Theory.

3.1. Software and Hardware

-

Computational Chemistry Software: Gaussian 09 or 16 is a commonly used software package for these types of calculations. Other packages like ORCA, GAMESS, or Spartan can also be employed.

-

Visualization Software: GaussView, Avogadro, or Chemcraft are used for building the initial molecular structures and visualizing the results (e.g., optimized geometries, molecular orbitals, vibrational modes).

-

Hardware: Due to the computational cost of DFT calculations, a high-performance computing (HPC) cluster or a powerful multi-core workstation is typically required.

3.2. Step-by-Step Computational Protocol

-

Molecular Structure Creation:

-

The 3D structure of the substituted picolinic acid is built using a molecular editor like GaussView or Avogadro.

-

Standard bond lengths and angles are used for the initial geometry.

-

-

Geometry Optimization:

-

The initial structure is optimized to find the lowest energy conformation.

-

Method: Density Functional Theory (DFT) is the most common method. The B3LYP hybrid functional is a popular and well-validated choice.[2]

-

Basis Set: The 6-31G(d,p) or 6-311++G(d,p) basis sets are commonly used, providing a good balance between accuracy and computational cost.[2]

-

Input File Example (Gaussian):

-

The Opt keyword requests a geometry optimization. The calculation is considered converged when the forces on the atoms are close to zero.

-

-

Vibrational Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

-

Input File Example (Gaussian):

-

The Freq keyword requests the frequency calculation. The output will contain the vibrational modes, their frequencies, and their IR and Raman intensities.

-

-

Calculation of Electronic Properties:

-

The optimized geometry is used to calculate various electronic properties.

-

This is typically done as part of the same calculation as the frequency analysis or in a separate single-point energy calculation.

-

Properties such as Mulliken charges, dipole moment, and HOMO/LUMO energies are part of the standard output.

-

The Pop=MK keyword can be used to request more accurate electrostatic potential-derived charges.

-

-

Data Analysis and Visualization:

-

The output files are analyzed to extract the quantitative data for tabulation.

-

Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and animated vibrational modes are visualized using software like GaussView.

-

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key workflows and pathways relevant to the study of substituted picolinic acids.

4.1. Computational Chemistry Workflow

This diagram outlines the typical workflow for a computational study of a molecule like a substituted picolinic acid.

References

The Impact of Bromination on the Reactivity and Electronic Properties of Picolinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. The introduction of a bromine atom onto the picolinic acid ring profoundly influences its electronic properties and reactivity, opening new avenues for drug design and the synthesis of complex molecular architectures. This in-depth technical guide explores the reactivity and electronic characteristics of brominated picolinic acids, providing a comprehensive resource for researchers in drug development and organic synthesis.

Electronic Properties of Brominated Picolinic Acids

The position of the bromine atom on the pyridine ring significantly alters the electronic landscape of the picolinic acid molecule. This is primarily due to the interplay of bromine's inductive and resonance effects. As a halogen, bromine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I), which decreases the electron density of the ring. Conversely, through its lone pairs, bromine can exhibit an electron-donating resonance effect (+M). The overall electronic influence depends on the position of the bromine atom relative to the carboxylic acid and the nitrogen atom of the pyridine ring.

These electronic perturbations directly impact the acidity (pKa) of the carboxylic acid group. Electron-withdrawing groups generally stabilize the carboxylate anion through inductive effects, leading to a lower pKa and a stronger acid. The closer the bromine atom is to the carboxylic acid group, the more pronounced this effect is expected to be.

Acidity of Brominated Picolinic Acids

| Compound | Predicted pKa | Reference |

| 3-Bromopicolinic Acid | 2.29 ± 0.10 | [1] |

| 5-Bromopicolinic Acid | 3.41 ± 0.10 | [2] |

Note: These pKa values are predicted and should be considered as estimates. Experimental conditions can significantly influence measured pKa values.

The electron-withdrawing nature of the bromine atom generally increases the acidity of the picolinic acid. The position of the bromine atom influences the extent of this effect, with substitution closer to the carboxylic acid group expected to have a more significant impact on acidity.[3][4]

Reactivity of Brominated Picolinic Acids

The presence of a bromine atom on the picolinic acid scaffold introduces a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The reactivity of the brominated pyridine ring is dictated by the electronic effects of both the bromine atom and the electron-withdrawing carboxylic acid group, which activate the ring towards nucleophilic attack.

The general order of reactivity for leaving groups in SNAr reactions on activated aryl systems is often F > Cl ≈ Br > I. However, in the context of N-methylpyridinium compounds, a different reactivity order has been observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.[5] This highlights that the specific substrate and reaction conditions are crucial in determining reactivity. Brominated pyridines are known to undergo nucleophilic substitution, and the quaternization of the pyridine nitrogen can further enhance this reactivity.[6]

Electrophilic Bromination

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, bromination can be achieved under specific conditions. The reaction typically proceeds via an electrophilic substitution mechanism where a Lewis acid catalyst is often employed to polarize the bromine molecule, making it a more potent electrophile. The directing effect of the carboxylic acid group and the pyridine nitrogen will influence the position of bromination.

Figure 1: General mechanism of electrophilic bromination of picolinic acid.

Experimental Protocols

Synthesis of 5-Bromopicolinic Acid

This protocol is based on the oxidation of 5-bromo-2-methylpyridine.[7]

Materials:

-

5-bromo-2-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Water

-

6M Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

In a 250 ml three-necked flask equipped with a thermometer and a reflux condenser, add 17.1 g (0.1 mol) of 5-bromo-2-methylpyridine and 100 ml of water.

-

Heat the mixture to 80°C with stirring.

-

Add 31.6 g (0.2 mol) of potassium permanganate in batches, maintaining the reaction temperature at 85°C.

-

After the addition is complete, continue the reaction for 90 minutes.

-

After the reaction, filter the hot mixture to remove manganese dioxide.

-

Adjust the pH of the filtrate to 3-4 with 6M HCl.

-

Cool the solution to room temperature to allow the product to crystallize.

-

Recrystallize the crude product from ethanol to obtain pure 5-bromopicolinic acid. The molar yield is reported to be around 77%.[7]

Figure 2: Experimental workflow for the synthesis of 5-bromopicolinic acid.

Spectroscopic Data

| Technique | Key Features for Brominated Picolinic Acids |

| ¹H NMR | The chemical shifts and coupling patterns of the aromatic protons are highly informative for determining the position of the bromine atom. The proton ortho to the nitrogen is typically the most deshielded. |

| ¹³C NMR | The carbon atom attached to the bromine will show a characteristic chemical shift. The carbonyl carbon of the carboxylic acid typically appears in the range of 160-170 ppm. |

| FT-IR | Characteristic peaks include the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Br stretching vibrations (typically in the fingerprint region). |

| UV-Vis | The absorption maxima will be influenced by the position of the bromine atom and the pH of the solution. Bromination can cause a bathochromic (red) shift in the absorption spectrum. |

Biological Relevance and Applications in Drug Development

Picolinic acid is an endogenous metabolite of tryptophan, formed via the kynurenine pathway.[8][9][10] This pathway is a significant route for tryptophan catabolism and produces several neuroactive and immunomodulatory compounds.

Figure 3: Simplified overview of the kynurenine pathway leading to picolinic acid.

The introduction of bromine to the picolinic acid scaffold is a key strategy in drug discovery. Brominated picolinic acids serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic activities.[11][12][13] The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, allowing for the exploration of a wide chemical space.

Conclusion

Brominated picolinic acids are a class of compounds with significant potential in both synthetic and medicinal chemistry. The position of the bromine atom fine-tunes the electronic properties and reactivity of the molecule, influencing its acidity and susceptibility to further chemical modification. A thorough understanding of these properties is crucial for the rational design of novel therapeutics and functional materials. This guide provides a foundational overview of the key chemical and physical characteristics of brominated picolinic acids to aid researchers in their endeavors.

References

- 1. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 30766-03-1|4-Bromopicolinic acid|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]

- 5. scbt.com [scbt.com]

- 6. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 11. azom.com [azom.com]

- 12. mdpi.com [mdpi.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted picolinic acids, derivatives of pyridine-2-carboxylic acid, represent a versatile and highly significant scaffold in the annals of chemical discovery. From their early identification as natural products to their development as potent herbicides, anticonvulsants, and enzyme inhibitors, these compounds have demonstrated a remarkable breadth of biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this important class of molecules.

A Historical Timeline of Discovery and Development

The story of substituted picolinic acids unfolds over nearly a century, marked by key discoveries in both natural product chemistry and synthetic chemical development.

-

1934: The Natural Origin - Fusaric Acid: The first recognized substituted picolinic acid, fusaric acid (5-butylpicolinic acid), was isolated from the fungus Fusarium heterosporum.[1] This discovery laid the groundwork for understanding the biological potential of this chemical class.

-

1960s: The Herbicide Revolution - Picloram: The commercialization of Picloram in the 1960s marked a new era for picolinic acids in agriculture.[2] Developed by Dow Chemical, Picloram exhibited potent and persistent control over a wide range of broad-leaved weeds.[2]

-

1975: Enhanced Selectivity with Clopyralid: Following the success of Picloram, Clopyralid was introduced, offering a different spectrum of weed control and improved selectivity for various crops.[2]

-

2005: A New Generation of Potency - Aminopyralid: The launch of Aminopyralid represented a significant advancement, providing effective weed control at much lower application rates.[2]

-

Recent Developments: The 6-Aryl-Picolinates: More recent research has led to the development of 6-aryl-picolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, which offer unique weed control spectrums and favorable environmental profiles.[3]

Beyond their agricultural applications, substituted picolinic acids have been explored for a range of pharmaceutical uses, including as anticonvulsants and as inhibitors of various enzymes.

Quantitative Data Summary

The biological activity of substituted picolinic acids varies significantly with their substitution patterns. The following tables summarize key quantitative data for representative compounds across different applications.

Table 1: Herbicidal Activity of Picolinic Acid Derivatives

| Compound | Year of Commercialization | Typical Application Rate (g/ha) | Target Weeds |

| Picloram | 1960s | 125–1120 | Broadleaf weeds, woody plants[2] |

| Clopyralid | 1975 | 105–500 | Thistles, clovers, and other broadleaf weeds[2] |

| Aminopyralid | 2005 | 5–120 | Broadleaf weeds, including invasive species[2] |

| Halauxifen-methyl | Recent | Not specified in searches | Broadleaf weeds[3] |

| Florpyrauxifen-benzyl | Recent | Not specified in searches | Broadleaf weeds[3] |

Table 2: Anticonvulsant Activity of a Picolinic Acid Derivative

| Compound | Seizure Model | ED50 (mg/kg) |

| Picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA) | Maximal Electroshock (MES) | 24.2 |

| Kainic Acid (KA)-induced | 19.9 | |

| AMPA-induced | 39.5 | |

| Pentylenetetrazole (PTZ)-induced | 56.2 | |

| Bicuculline (BIC)-induced | 76.4 | |

| Pilocarpine (PILO)-induced | 160.1 | |

| NMDA-induced | 165.2 |

Table 3: Enzyme Inhibitory Activity of Picolinic Acid Derivatives

| Compound Class | Target Enzyme | Representative Compound | IC50 |

| Picolinamides | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | SKI2852 | 1.6 nM (mouse), 2.9 nM (human) |

| Fusaric Acid and Derivatives | Dopamine β-Monooxygenase | Fusaric Acid | ~30 µM |

Experimental Protocols

The synthesis of substituted picolinic acids can be achieved through various chemical routes. Below are detailed methodologies for the preparation of key picolinic acid derivatives.

Protocol 1: Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

This protocol describes a common industrial synthesis of Picloram starting from α-picoline.

Step 1: Chlorination of α-Picoline α-Picoline is subjected to exhaustive chlorination to produce 2-(trichloromethyl)pentachloropyridine. This reaction is typically carried out at high temperatures in the presence of a chlorinating agent.

Step 2: Hydrolysis to Tetrachloropicolinic Acid The resulting 2-(trichloromethyl)pentachloropyridine is then hydrolyzed, often using concentrated sulfuric acid, to yield 3,4,5,6-tetrachloropicolinic acid.

Step 3: Ammonolysis to Picloram The final step involves the selective amination of 3,4,5,6-tetrachloropicolinic acid at the 4-position. This is achieved by reacting the tetrachloro-substituted acid with ammonia under pressure.[4]

Detailed Ammonolysis Procedure: [4]

-

Charge a 2L autoclave with 281 g of methyl 3,4,5,6-tetrachloropicolinate (97.9%), 1200 g of methanol (1500 ml), and 50 ml of water.

-

Seal the autoclave and maintain the temperature at 20°C with stirring.

-

Slowly introduce 170 grams of ammonia gas into the autoclave.

-

Heat the autoclave to 120-130°C and maintain the reaction for 8 hours. Monitor the reaction progress by HPLC until the residual 3,4,5,6-tetrachloropicolinic acid intermediate is no higher than 1%.

-

After cooling, transfer the material to a distillation flask and remove the solvent under normal pressure until the liquid temperature reaches 80-85°C.

-

Add 200 ml of water and continue distillation until the liquid temperature is 98-100°C.

-

Cool the mixture and add 100 grams of industrial hydrochloric acid (36%) dropwise to adjust the pH to 1-2.

-

Heat the material to 50-60°C for 2 hours to mature and grow the crystals.

-

Cool to below 30°C, filter the precipitate, rinse with 100 ml of water, and dry to obtain Picloram.

Protocol 2: Synthesis of 3,6-Dichloropicolinic Acid (Clopyralid)

This protocol outlines a synthesis of Clopyralid from 2,3,6-trichloropyridine.

Step 1: Oxidation to 2,3,6-Trichloropyridine N-oxide [5]

-

Dissolve 18.4g (0.1mol) of 2,3,6-trichloropyridine in 70g of glacial acetic acid.

-

Add 0.54g of molybdenum trioxide as a catalyst.

-

Heat the mixture to 80°C.

-

Slowly add 13.6g (0.12mol) of 30% hydrogen peroxide dropwise.

-

After the reaction is complete (monitored by liquid chromatography), filter the catalyst.

-

Concentrate the filtrate to recover the acetic acid and obtain 2,3,6-trichloropyridine N-oxide (yield: 18.2g, 90%).

Step 2: Cyanation to 2-Cyano-3,6-dichloropyridine N-oxide [5]

-

Dissolve the 2,3,6-trichloropyridine N-oxide from the previous step in DMF.

-

Add a cyanating agent (e.g., sodium cyanide).

-

Heat the reaction mixture to facilitate the cyanogenation reaction.

-

After the reaction, remove the solvent by rotary evaporation and recrystallize the residue from ethanol to obtain 2-cyano-3,6-dichloropyridine N-oxide.

Step 3: Deoxygenation to 2-Cyano-3,6-dichloropyridine [5]

-

Mix the 2-cyano-3,6-dichloropyridine N-oxide with phosphorus trichloride.

-

Heat the mixture to carry out the deoxygenation reaction.

-

After the reaction, add the mixture to ice water to precipitate the solid product.

-

Filter to obtain 2-cyano-3,6-dichloropyridine.

Step 4: Hydrolysis to Clopyralid [5]

-

Add the 2-cyano-3,6-dichloropyridine to an alkaline solution of ethanol (e.g., ethanolic sodium hydroxide).

-

Heat the mixture to hydrolyze the nitrile group to a carboxylic acid.

-

After the reaction, adjust the pH of the system to 2-3 to precipitate the product.

-

Filter and crystallize to obtain the final product, Clopyralid.

Protocol 3: Synthesis of 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic Acids

This protocol describes a general method for the synthesis of a newer class of picolinic acid herbicides.

Step 1: Synthesis of Intermediate II Intermediate II is prepared via a nucleophilic substitution reaction where the chlorine atom at the 6-position of Picloram is replaced by hydrazine hydrate.[6]

Step 2: Synthesis of Intermediate III Intermediate III is obtained through a Claisen condensation reaction between an ethyl acetate derivative (e.g., ethyl acetate, ethyl difluoroacetate, or ethyl trifluoroacetate) and a methyl ketone.[6]

Step 3: Synthesis of Intermediate IV Intermediate IV is synthesized via a Knorr cyclization reaction of Intermediate II and Intermediate III.[6]

Step 4: Final Hydrolysis The target 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid is obtained by hydrolysis of the corresponding ester (Intermediate IV).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted picolinic acids stem from their interaction with various biological pathways.

Herbicidal Action: Synthetic Auxin Pathway

Picolinic acid herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). They bind to the auxin receptor, which is part of an E3 ubiquitin ligase complex. This binding leads to the degradation of transcriptional repressors (Aux/IAA proteins), resulting in the uncontrolled expression of auxin-responsive genes. This disrupts normal plant growth and development, ultimately leading to plant death. Picolinic acid herbicides specifically bind to the F-box protein AFB5, a component of the SCFAFB5 E3 ubiquitin ligase complex.[3]

Caption: Simplified signaling pathway of picolinic acid herbicides as synthetic auxin mimics.

Anticonvulsant Activity: GABAergic System Modulation

The anticonvulsant effects of some picolinic acid derivatives are believed to be mediated through the enhancement of GABAergic neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Picolinic acid derivatives may act on the GABA-A receptor complex, a ligand-gated ion channel that is permeable to chloride ions. By potentiating the action of GABA, these compounds can increase chloride influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The exact binding site and mechanism of action can vary between different derivatives.

Caption: Postulated mechanism of anticonvulsant action via potentiation of GABA-A receptors.

Enzyme Inhibition: Dopamine β-Monooxygenase

Fusaric acid and its derivatives are known inhibitors of dopamine β-monooxygenase (DBM), an enzyme that catalyzes the conversion of dopamine to norepinephrine. This inhibition is thought to be the basis for their hypotensive effects. The picolinic acid moiety chelates the copper ions in the active site of the enzyme, which are essential for its catalytic activity.

Caption: Inhibition of Dopamine β-Monooxygenase by Fusaric Acid.

Conclusion

The journey of substituted picolinic acids, from a fungal metabolite to a diverse class of bioactive molecules, highlights the power of chemical synthesis and the importance of understanding structure-activity relationships. The picolinic acid scaffold continues to be a fertile ground for the discovery of new herbicides, pharmaceuticals, and chemical probes. This guide provides a foundational understanding of the history, synthesis, and mechanisms of action of these remarkable compounds, serving as a valuable resource for researchers and developers in the field.

References

- 1. Effect of fusaric acid (a dopamine beta-hydroxylase inhibitor) on phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. Pharmacological action of FD-008, a new dopamine-beta-hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]

- 5. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]

- 6. Inhibition of dopamine beta-hydroxylase by fusaric acid (5-butylpicolinic acid) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Potential of 5-Bromo-6-methylpicolinic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The pyridine carboxylic acid scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its numerous variations, 5-Bromo-6-methylpicolinic acid and its derivatives represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. While direct research on this specific scaffold is nascent, this technical guide synthesizes available data from structurally related picolinic and nicotinic acid derivatives to provide a predictive overview of their potential antimicrobial, anticancer, and enzyme-inhibiting properties. This document also furnishes detailed experimental protocols for the evaluation of these activities, aiming to facilitate further research and development in this area.

Antimicrobial Activity

Derivatives of pyridine carboxylic acids have demonstrated notable antimicrobial effects. The introduction of a bromine atom and a methyl group on the picolinic acid ring can modulate the lipophilicity and electronic properties of the molecule, which may enhance its ability to penetrate microbial cell membranes and interact with intracellular targets.

Quantitative Data on Related Compounds

While specific data for this compound derivatives is not yet available in published literature, the following table summarizes the antimicrobial activity of analogous brominated and substituted pyridine derivatives against various pathogens. This data serves as a valuable reference for predicting the potential efficacy of the target compounds.

| Compound Class | Derivative/Substituents | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Nicotinamides | Hydrazides with quinolone, phenolic, and pyridine rings | Pseudomonas aeruginosa | 0.016 mM | - | [1] |

| Klebsiella pneumoniae | 0.016 mM | - | [1] | ||

| Staphylococcus aureus | >0.016 mM | - | [1] | ||

| Enterococcus faecalis | >0.016 mM | - | [1] | ||

| Candida albicans | >1 mM | - | [1] | ||

| Usnic Acid Derivatives | Various amine substitutions | Staphylococcus aureus | 1.02–50.93 x 10⁻² mmol/mL | 2.05–70.57 x 10⁻² mmol/mL | [2] |

| Pseudomonas aeruginosa | "Most resistant" | "Most resistant" | [2] | ||

| Escherichia coli | "Most resistant" | "Most resistant" | [2] | ||

| Thiazolo[4,5-b]pyridines | 5-methyl-7-phenyl substituted | Pseudomonas aeruginosa | 0.21 µM | - | [3] |

| Escherichia coli | 0.21 µM | - | [3] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is presented for analogous compounds to infer potential activity.

Experimental Protocol: Broth Microdilution for MIC & MBC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents.[4][5][6][7][8]

Workflow for Broth Microdilution Assay

Caption: Workflow for determining MIC and MBC using the broth microdilution method.

Anticancer Activity

The structural features of this compound derivatives make them intriguing candidates for anticancer drug discovery. Halogenated heterocyclic compounds are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in tumor progression.

Quantitative Data on Related Compounds

The following table presents in vitro cytotoxicity data for various bromo-substituted heterocyclic compounds, providing an indication of the potential anticancer activity of this compound derivatives.

| Compound Class | Derivative/Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromo-7-azaindolin-2-one Derivatives | Containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety (Compound 23p) | HepG2 (Liver) | 2.357 | [9] |

| A549 (Lung) | 3.012 | [9] | ||

| Skov-3 (Ovarian) | - | [9] | ||

| Brominated Quinolines | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Glioma) | 15.4 | [10] |

| HeLa (Cervical) | 26.4 | [10] | ||

| HT29 (Colon) | 15.0 | [10] | ||

| 4-phenylamino-N-methylpicolinamide Derivatives | Various substitutions (Compound 5q) | HepG2 (Liver) | <10 | [11] |

| HCT116 (Colon) | <10 | [11] |

IC50: Half-maximal inhibitory concentration. Data is presented for analogous compounds to infer potential activity.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard initial screening tool for potential anticancer compounds.[12][13][14]

Caption: Potential enzyme targets and therapeutic outcomes for picolinic acid derivatives.

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for assessing enzyme inhibition involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. [15][16][17] Workflow for a General Enzyme Inhibition Assay

Caption: A generalized workflow for conducting an in vitro enzyme inhibition assay.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound derivatives is currently limited, the information available for structurally similar compounds suggests a high potential for this scaffold in the development of novel antimicrobial, anticancer, and enzyme-inhibiting agents. The bromine and methyl substitutions are likely to play a crucial role in defining the potency and selectivity of these compounds.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation using the protocols outlined in this guide. Structure-activity relationship (SAR) studies will be pivotal in identifying the key structural features that contribute to the desired biological effects. [18]Such investigations will undoubtedly pave the way for the development of new and effective therapeutic agents based on this promising chemical scaffold.

References

- 1. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rr-asia.woah.org [rr-asia.woah.org]